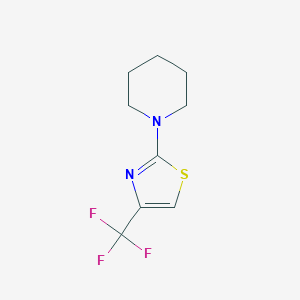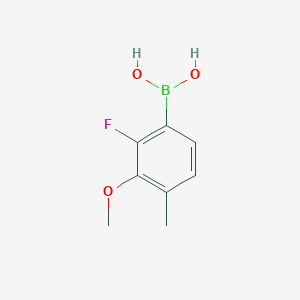![molecular formula C30H31N3O4 B7590681 N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The quinoline intermediate is then subjected to a condensation reaction with 4-tert-butylbenzaldehyde to introduce the tert-butylphenyl group.
Functionalization with Trimethoxyphenyl Group
Finally, the trimethoxyphenyl group can be introduced via a coupling reaction with an appropriate aryl halide or anhydride under basic conditions to complete the synthesis.
Industrial Production Methods: For industrial-scale production, the process involves optimization of reaction conditions such as temperature, pressure, and choice of solvents to maximize yield and purity. The steps include:
Batch Reactors: : Used for the stepwise synthesis of intermediates under controlled conditions.
Continuous Flow Reactors: : Employed to enhance the efficiency and scalability of the process.
准备方法
Synthetic Routes and Reaction Conditions:
Quinoline Core Synthesis
Starting with an aromatic amine (e.g., 2-aminobenzaldehyde) and a suitable ketone under acidic conditions to form the quinoline ring through a Friedländer synthesis.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form quinolone derivatives.
Reduction: : Reduction reactions can lead to the saturation of the quinoline ring.
Substitution: : Nucleophilic substitution reactions can occur at various positions on the quinoline ring or the phenyl moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogenation catalysts like palladium on carbon.
Substituting Agents: : Halogenating reagents (e.g., N-bromosuccinimide), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation Products: : Quinoline N-oxides, quinolone derivatives.
Reduction Products: : Tetrahydroquinoline derivatives.
Substitution Products: : Halogenated quinolines, alkylated quinolines.
科学研究应用
Chemistry
As a building block in the synthesis of more complex heterocyclic compounds.
In the development of fluorescent dyes and sensors.
Biology and Medicine
Investigated for potential antimicrobial, anticancer, and anti-inflammatory properties.
Used in the design of enzyme inhibitors and receptor ligands.
Industry
Employed in the development of materials with unique optical and electronic properties.
Utilized as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide is largely dependent on its interaction with molecular targets and pathways:
Molecular Targets: : Enzymes, receptors, and nucleic acids.
Pathways: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
2-phenylquinoline derivatives.
4-alkoxyquinoline derivatives.
6-chloroquinoline derivatives.
Comparison
Unique Aspects: : The presence of both tert-butylphenyl and trimethoxyphenyl groups confers unique steric and electronic properties, enhancing its interaction with biological targets.
Differences: : Similar compounds may lack the combined steric hindrance and electronic donating effects provided by the tert-butyl and trimethoxy groups, leading to differences in activity and specificity.
Hope you enjoy your dive into the fascinating world of quinoline compounds! What's your favorite use of these?
属性
IUPAC Name |
N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O4/c1-30(2,3)21-13-11-19(12-14-21)18-31-33-29(34)23-17-25(32-24-10-8-7-9-22(23)24)20-15-26(35-4)28(37-6)27(16-20)36-5/h7-18H,1-6H3,(H,33,34)/b31-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACIQUYFYPYXDH-FDAWAROLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)
![Thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7590623.png)



![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)
![2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)


![3-[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7590685.png)
![(E)-N-ethyl-4-(4-phenylphenyl)-3-[(E)-pyridin-2-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590688.png)
![(E)-N-(2-fluorophenyl)-4-(furan-2-yl)-3-[(E)-pyridin-3-ylmethylideneamino]-1,3-thiazol-2-imine](/img/structure/B7590692.png)
